molecular formula C6H9NO4 B574016 Ethyl 5-oxooxazolidine-3-carboxylate CAS No. 183666-43-5

Ethyl 5-oxooxazolidine-3-carboxylate

Cat. No.: B574016
CAS No.: 183666-43-5
M. Wt: 159.141
InChI Key: PPWJZSWSUCUXIJ-UHFFFAOYSA-N
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Description

Ethyl 5-oxooxazolidine-3-carboxylate is a chemical compound of interest in medicinal and organic chemistry research. Its structure, featuring an oxazolidinone core, is a significant pharmacophore in drug discovery. Oxazolidinone derivatives are extensively investigated for their antibacterial properties, particularly against drug-resistant pathogens. For instance, linezolid and other novel oxazolidinones are a class of synthetic antibiotics that function by inhibiting bacterial protein synthesis . This mechanism involves binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. Research into new oxazolidinone analogs aims to develop agents with improved efficacy and reduced side effects . Beyond antimicrobial applications, the oxazolidinone scaffold is a versatile building block for developing inhibitors for various biological targets. The structure of this compound, with its ester functional group, also makes it a potential intermediate for the synthesis of more complex molecules. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. Notice for Researchers: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Please ensure compliance with your institution's safety protocols when handling this material.

Properties

CAS No.

183666-43-5

Molecular Formula

C6H9NO4

Molecular Weight

159.141

IUPAC Name

ethyl 5-oxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C6H9NO4/c1-2-10-6(9)7-3-5(8)11-4-7/h2-4H2,1H3

InChI Key

PPWJZSWSUCUXIJ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC(=O)OC1

Synonyms

3-Oxazolidinecarboxylicacid,5-oxo-,ethylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key oxazolidinone derivatives and related heterocycles are compared below:

Compound Molecular Formula Key Features Synthesis Yield Applications/Notes References
Benzyl (2S,4R)-4-((benzylsulfonyl)methyl)-2-(tert-butyl)-5-oxooxazolidine-3-carboxylate C₂₃H₂₅NO₆S Chiral centers, sulfonylmethyl substituent, benzyl ester 95% Alkaloid synthesis; high enantiomeric excess (97% ee) achieved via DBU-mediated elimination
tert-Butyl 5-oxooxazolidine-3-carboxylate C₈H₁₃NO₄ Persistent by-product in baricitinib synthesis; tert-butyl ester Not reported Undesired intermediate under varied conditions; highlights steric/electronic effects of ester groups
Ethyl 5-oxopyrrolidine-3-carboxylate C₇H₁₁NO₃ Pyrrolidone ring (lactam), no oxygen in ring Not reported Contrasts with oxazolidinones in ring structure; used in peptide mimetics
Benzyl (2S,4S)-4-(but-3-en-1-yl)-2-(tert-butyl)-5-oxooxazolidine-3-carboxylate C₂₀H₂₇NO₅ Alkenyl substituent, chiral centers 42% Photoredox-mediated synthesis; demonstrates functionalization versatility

Physicochemical Properties

  • Solubility : Benzyl esters (e.g., ) are typically lipophilic, whereas ethyl esters may improve aqueous solubility, enhancing bioavailability in pharmaceutical contexts.
  • Thermal Stability : Optimal reaction temperatures vary; for example, tert-butyl by-product formation is minimized at −10°C (), implying temperature sensitivity influenced by substituents.

Research Findings and Key Insights

  • High-Yield Syntheses: Benzyl oxazolidinones achieve >90% yields via mCPBA oxidation (), whereas photoredox methods for alkenyl derivatives yield 42–93% (), reflecting substituent-dependent efficiency .
  • Stereochemical Control : Chiral HPLC confirms >97% ee in benzyl-derived alkenes, showcasing the tert-butyl group’s role in stereoselectivity () .
  • By-Product Mitigation : Persistent tert-butyl by-product formation () suggests ethyl esters could offer a balance between reactivity and ease of purification in analogous reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 5-oxooxazolidine-3-carboxylate to ensure high yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions with precise control of temperature, pH, and catalysts. For example, photoredox catalysis using [Ir(ppy)₂(dtbbpy)]PF₆ and Hantzsch ester under inert conditions can enhance enantioselectivity. Purification via flash column chromatography (e.g., 5%–30% ethyl acetate/hexanes gradients) ensures high purity .

Q. How should this compound be stored to maintain stability during research?

  • Methodology : Store refrigerated in tightly sealed containers under anhydrous conditions. Avoid exposure to moisture, light, and incompatible substances (e.g., strong oxidizers). Safety protocols recommend using protective equipment (gloves, goggles) and working in well-ventilated areas .

Advanced Research Questions

Q. What crystallographic methods are recommended for resolving the structure of this compound?

  • Methodology : Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is standard. Ensure high-resolution data collection and validate results using R-factors and residual density maps. Twinned or low-resolution datasets may require SHELXE for phase improvement .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodology : Employ asymmetric catalysis, such as iridium-based photoredox systems, to induce chirality. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., OJ-H column with 5% IPA/hexanes). Optimize reaction stoichiometry (e.g., 1.3 equiv Hantzsch ester) for >95% ee .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodology : Cross-validate NMR, IR, and mass spectrometry with computational tools (e.g., DFT for predicting chemical shifts). For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign signals. Conflicting chromatographic results may require alternative solvents or chiral stationary phases .

Q. How can this compound be functionalized for biological activity studies?

  • Methodology : Target the oxazolidine ring’s reactive sites (e.g., ester or amino groups) for derivatization. Amidation (via EDCI/HOBt coupling) or ester hydrolysis (using LiAlH₄) can generate bioactive analogs. Screen derivatives against protein kinases or inflammatory enzymes to assess structure-activity relationships .

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